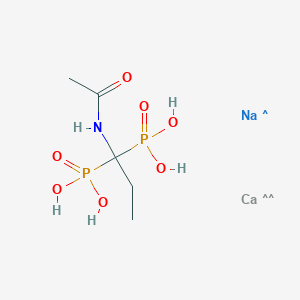

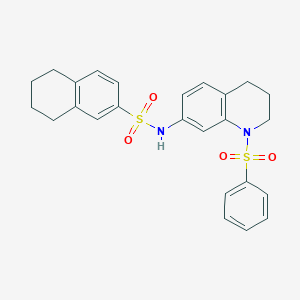

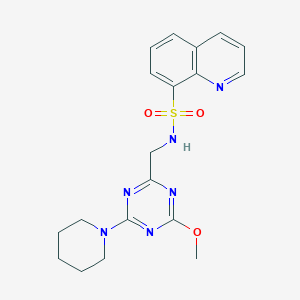

4-bromo-3-(ethoxymethyl)-1-methyl-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-bromo-3-(ethoxymethyl)benzaldehyde” is a brominated compound with a molecular formula of C10H11BrO2 . It has a molecular weight of 243.097 Da .

Synthesis Analysis

The synthesis of a similar compound, “4-bromo-3-ethoxymethyl-benzoic acid ethyl ester”, involves treating ethyl 4-bromo-3-(bromomethyl)benzoate with sodium ethoxide in a mixture of ethanol and DMF .Molecular Structure Analysis

The molecule “[4-bromo-3-(ethoxymethyl)phenyl]methanol” contains a total of 26 bonds, including 13 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, 1 primary alcohol, and 1 ether .Physical And Chemical Properties Analysis

The compound “4-bromo-3-ethoxymethyl-benzoic acid ethyl ester” has a predicted boiling point of 347.3±32.0 °C and a predicted density of 1.331±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Synthesis and Precursor Use

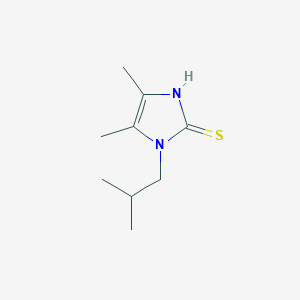

- 4-bromo-3-(ethoxymethyl)-1-methyl-1H-pyrazole derivatives can be synthesized using brominated trihalomethylenones as versatile precursors. These compounds are created through a cyclocondensation reaction with hydrazine monohydrate in ethanol, leading to various functionalized pyrazoles. Such reactions are pivotal in developing novel chemical structures for potential applications in medicinal chemistry and material science (Martins et al., 2013).

Structural and Chemical Analysis

- The structure of this compound and related compounds have been extensively studied, providing detailed insights into their molecular configurations. This knowledge is fundamental for understanding their reactivity and potential applications in various fields, including pharmaceuticals and materials science (Kleizienė et al., 2009).

Potential in Drug Development

- While avoiding specifics on drug usage and side effects, it's worth noting that the structural versatility of this compound derivatives makes them interesting candidates for drug development. Their ability to undergo various chemical transformations can be harnessed to design novel compounds with potential therapeutic effects (Vaddiraju et al., 2022).

Applications in Material Science

- The unique properties of this compound derivatives can be explored in material science. Their ability to form stable chemical bonds and structures could be used in the synthesis of new materials or as intermediates in complex chemical reactions (Pundeer et al., 2013).

Zukünftige Richtungen

The development of novel photoactive molecules that may be incorporated into a variety of solid-state materials is crucial for the advancement of next-generation light-responsive smart materials . The integration of azobenzenes into photoswitchable materials has been investigated due to their desirable photoactive properties .

Eigenschaften

IUPAC Name |

4-bromo-3-(ethoxymethyl)-1-methylpyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrN2O/c1-3-11-5-7-6(8)4-10(2)9-7/h4H,3,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYOVOWTQJWGEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=NN(C=C1Br)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(Trifluoromethyl)cyclopropyl]propanoic acid](/img/structure/B2472830.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-bromofuran-2-yl)methanone](/img/structure/B2472836.png)

![4-Chlorobenzyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfide](/img/structure/B2472838.png)

![2-(4-chlorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2472841.png)

![2-Methyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2472846.png)